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Compound of Interest

Compound Name:

4-Chloro-2-(3-

chlorophenyl)pyrazolo[1,5-

a]pyrazine

CAS No.: 1326816-77-6

Cat. No.: B2557973

Get Quote

Executive Summary
The pyrazolo-pyrazine scaffold represents a privileged structure in medicinal chemistry,

characterized by its bioisosteric relationship to purines and its ability to engage multiple binding

modes within ATP-binding pockets of kinases. This guide focuses specifically on derivatives

substituted with a 3-chlorophenyl moiety. This substitution pattern is not arbitrary; the 3-

chlorophenyl group is frequently employed to optimize lipophilic interactions within the

hydrophobic II pocket of kinases (e.g., RET, p38 MAPK) and to modulate metabolic stability via

halogen blocking of oxidative sites.

Chemical Space & Structural Logic
The Core Scaffolds
Two primary isomeric forms dominate the literature regarding this substitution:
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Pyrazolo[1,5-a]pyrazine: A bridgehead nitrogen system often used to mimic the adenine core

of ATP.

Pyrazolo[3,4-b]pyrazine: A fused system that provides distinct hydrogen bond donor/acceptor

vectors, often utilized in type II kinase inhibitors.

The 3-Chlorophenyl Pharmacophore
The inclusion of the 3-chlorophenyl group serves three critical medicinal chemistry functions:

Hydrophobic Filling: It targets the hydrophobic back-pocket (selectivity pocket) of enzymes

like p38 MAPK and RET kinase.

Halogen Bonding: The chlorine atom can participate in orthogonal halogen bonds with

backbone carbonyls (e.g., hinge region residues), enhancing residence time.

Metabolic Blockade: Substitution at the meta position protects the phenyl ring from rapid

CYP450-mediated hydroxylation at the typically labile para position.

Synthetic Architectures
The construction of these scaffolds requires distinct synthetic strategies. Below are the field-

proven methodologies for accessing the 3-chlorophenyl derivatives.

Route A: Pyrazolo[1,5-a]pyrazine Assembly
This route utilizes a "3+3" cyclization strategy, often starting from functionalized pyrazoles.

Retrosynthetic Logic: The [1,5-a] core is disconnected into a diamine/amino-ester precursor

and a bifunctional electrophile (e.g., 1,2-dicarbonyl or equivalent).

Protocol: One-Pot Synthesis of 2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine

Precursors: 3-(3-chlorophenyl)-1H-pyrazol-5-amine and ethyl

bromoacetate/bromoacetaldehyde acetal.

Mechanism: N-alkylation followed by acid-catalyzed cyclodehydration.
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Route B: Pyrazolo[3,4-b]pyrazine Assembly
This route typically involves the condensation of hydrazine derivatives with functionalized

pyrazines or the cyclization of pyridazines.

Protocol: Hydrazine Condensation

Starting Material:methanone.

Reagent: Hydrazine hydrate in ethanol.

Conditions: Reflux under

for 0.5–4 hours.

Outcome: Formation of the pyrazole ring fused to the pyrazine core, yielding the 3-(3-

chlorophenyl)-1H-pyrazolo[3,4-b]pyrazine skeleton.

Pharmacological Applications & SAR
The 3-chlorophenyl substituted pyrazolo-pyrazines have demonstrated potency against specific

oncology and inflammation targets.[1]

Target Class: Kinase Inhibitors (RET & p38 MAPK)
RET Kinase (Oncology):

Mechanism:[2] The pyrazolo[1,5-a]pyrazine core binds to the ATP hinge region. The 3-

chlorophenyl group extends into the gatekeeper region, overcoming resistance mutations

common in non-small cell lung cancer (NSCLC).

Data: Derivatives like 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine serve as key

intermediates for potent RET inhibitors with

values in the low nanomolar range (<10 nM).

p38 MAPK (Inflammation):

Mechanism:[2] In p38
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inhibitors, the 3-chlorophenyl ring occupies the hydrophobic pocket adjacent to the ATP
site, stabilizing the DFG-out conformation (Type II inhibition).

SAR Insight: The meta-chloro substitution is superior to para-chloro in maintaining the

correct torsion angle for pocket insertion.

Target Class: Phosphatase Inhibitors (SHP2)
SHP2 (PTPN11):

Recent studies identify Pyrazolo[3,4-b]pyrazine derivatives as allosteric inhibitors of SHP2,

a phosphatase essential for RAS/MAPK signaling.

Key Compound: 1-(3-((3-chlorophenyl)thio)-1H-pyrazolo[3,4-b]pyrazin-6-yl)-4-

methylpiperidin-4-amine.

Activity: Modulation of SHP2 prevents the reactivation of MAPK signaling in drug-resistant

cancers.

Experimental Protocols (Technical Guide)
Protocol 1: Synthesis of 4-Chloro-2-(3-
chlorophenyl)pyrazolo[1,5-a]pyrazine
This intermediate is critical for generating library diversity via nucleophilic aromatic substitution

(

) at the C4 position.

Reagents: 3-(3-Chlorophenyl)-1H-pyrazol-5-amine (1.0 eq), Ethyl glyoxalate (1.2 eq),

(excess).

Cyclization: Dissolve amine in EtOH/AcOH. Add ethyl glyoxalate. Reflux 4h. Precipitate

intermediate lactam.

Chlorination: Suspend lactam in

. Add catalytic N,N-dimethylaniline. Heat to
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for 3h.

Workup: Quench carefully into ice water. Extract with DCM. Wash with

.

Purification: Flash chromatography (Hexane/EtOAc). Product is a yellow solid.[3]

Protocol 2: Biological Assay (p38 MAPK Inhibition)
Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM

, 2 mM DTT.

Substrate: ATF-2 fusion protein.

Procedure: Incubate kinase (5 nM) with compound (serial dilution) for 30 min. Add ATP (

) and substrate.

Detection: Measure phosphorylation via TR-FRET or radiometric

-ATP incorporation.

Analysis: Fit curves to Hill equation to derive

.

Visualization of Signaling & Synthesis[4][5]
Diagram 1: Retrosynthetic Analysis of Pyrazolo[1,5-
a]pyrazine
This diagram illustrates the logical disconnection of the scaffold to accessible precursors.
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Target: 2-(3-chlorophenyl)
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(Cyclization Product)

Chlorination (POCl3)

Precursors:
3-(3-chlorophenyl)-1H-pyrazol-5-amine

+ Bifunctional Electrophile

Condensation
(Acid Cat.)

Click to download full resolution via product page

Caption: Retrosynthetic disconnection showing the "3+3" assembly strategy for the core

scaffold.

Diagram 2: MAPK Signaling Pathway & Inhibition
This diagram contextualizes the biological impact of inhibiting p38 MAPK with these

compounds.
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Caption: The MAPK signaling cascade highlighting the intervention point of pyrazolo-pyrazine

inhibitors.

Quantitative Data Summary
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Compound
Class

Scaffold
Core

R-Group
(Pos 3/2)

Target
Activity (

)
Ref

RET Inhibitor
Pyrazolo[1,5-

a]pyrazine

3-

Chlorophenyl
RET Kinase < 10 nM [2]

p38 Inhibitor
Pyrazolo[3,4-

b]pyrazine

3-

Chlorophenyl

p38

MAPK
23 nM [6]

SHP2

Inhibitor

Pyrazolo[3,4-

b]pyrazine

3-Cl-phenyl-

thio
SHP2 ~0.5 [8]

Antifungal
Pyrazolo[1,5-

a]pyrimidine*

3-

Chlorophenyl
C. albicans MIC 12.5 [4]

*Note: Pyrimidine analog included for SAR comparison of the 3-chlorophenyl motif.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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